molecular formula C19H30N2O4Si B1521767 tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate CAS No. 1171920-60-7

tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate

Cat. No. B1521767
CAS RN: 1171920-60-7
M. Wt: 378.5 g/mol
InChI Key: TXWQHLHPCRNXFF-UHFFFAOYSA-N
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Description

“tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate” is an organic compound that contains a tert-butyldimethylsilyloxy group . This group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for applications such as protecting groups in organic synthesis .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate” is complex, with multiple functional groups. The tert-butyldimethylsilyloxy group is a key feature of the molecule .


Chemical Reactions Analysis

tert-Butyldimethylsilyl ethers, like the one in the compound of interest, are stable to aqueous base but may be converted back to the alcohols under acidic conditions . They react with alcohols in the presence of base to give tert-butyldimethyl silyl ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a tert-butyldimethylsilyloxy group can vary. For example, tert-butyldimethylsilyl chloride, a related compound, is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols . It has a melting point of 86–89 °C .

Scientific Research Applications

Synthesis of Complex Natural Products

This compound can serve as a key intermediate in the synthesis of complex natural products. Its structure is conducive to further chemical modifications, allowing for the construction of diverse molecular architectures found in natural compounds with biological activity .

Medicinal Chemistry

In medicinal chemistry, it can be used to develop new pharmaceuticals. The furo[3,2-b]pyridine moiety is a common scaffold in drug design, and the presence of the tert-butyldimethylsilyloxy group can facilitate the introduction of additional functional groups through selective deprotection .

Material Science

The compound’s robust structure makes it suitable for creating advanced materials. For instance, it could be used in the development of organic semiconductors or as a building block for high-performance polymers .

Catalysis

It may find applications in catalysis, particularly in asymmetric synthesis. The steric bulk provided by the tert-butyl and silyl groups can induce chirality, which is crucial for producing enantiomerically pure substances .

Bioconjugation

The compound could be employed in bioconjugation techniques. Its reactive carbamate group allows for the attachment of biomolecules, which is useful in the development of targeted drug delivery systems or in the creation of diagnostic tools .

Agricultural Chemistry

In agricultural chemistry, this compound could be used to synthesize novel agrochemicals. The pyridine ring system is often found in herbicides and insecticides, and the modifiable side chain offers the potential for creating new compounds with specific activities against agricultural pests .

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, compounds with a tert-butyldimethylsilyloxy group can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Safety and Hazards

Compounds with a tert-butyldimethylsilyloxy group can be hazardous. They may cause respiratory irritation, skin irritation, and serious eye irritation . They are also flammable .

Future Directions

The tert-butyldimethylsilyloxy group holds promise for applications in organic synthesis due to its stability . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name

tert-butyl N-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4Si/c1-18(2,3)25-17(22)21-13-9-16-15(20-11-13)10-14(24-16)12-23-26(7,8)19(4,5)6/h9-11H,12H2,1-8H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWQHLHPCRNXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C(O2)CO[Si](C)(C)C(C)(C)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674096
Record name tert-Butyl [2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1171920-60-7
Record name tert-Butyl [2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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